molecular formula C11H10F2N2O2S B2812575 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2309729-86-8

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2812575
CAS No.: 2309729-86-8
M. Wt: 272.27
InChI Key: RPOGZKOHWWVHES-UHFFFAOYSA-N
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Description

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a benzonitrile scaffold linked via a sulfonyl group to a 3-(difluoromethyl)azetidine ring. The azetidine moiety serves as a saturated bioisostere, a strategy widely used to improve the physicochemical and pharmacokinetic properties of lead compounds (source) . The incorporation of the sulfonamide functional group is significant, as this pharmacophore is present in a vast array of bioactive molecules and enzyme inhibitors, including those targeting carbonic anhydrases (source) . The difluoromethyl group on the azetidine ring can enhance metabolic stability and influence lipophilicity and membrane permeability, making it a key feature for optimizing drug-like properties (source) . As such, this reagent is primarily utilized by researchers as a versatile intermediate for the synthesis of novel chemical entities, particularly in the development of potential protease inhibitors, receptor modulators, and other small-molecule therapeutics. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-3-1-8(5-14)2-4-10/h1-4,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGZKOHWWVHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Uniqueness: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its difluoromethyl group, azetidine ring, sulfonyl linkage, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F2N2O2S
  • Molecular Weight : 284.28 g/mol

Structural Features

The compound features a sulfonamide linkage and a difluoromethyl group, which are crucial for its biological activity. The azetidine ring contributes to the compound's conformational flexibility, potentially influencing its interaction with biological targets.

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibitors are essential in cancer therapy as they can block the signals that lead to tumor growth and proliferation.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Key Findings:

  • Inhibition of Tumor Growth : Compounds analogous to this compound have demonstrated the ability to inhibit tumor growth in xenograft models.
  • Apoptosis Induction : Studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for further development in oncology.

Antiviral Activity

Some azetidine derivatives have shown antiviral properties against a range of viruses. For example, certain analogs have exhibited moderate inhibitory activity against human coronaviruses and influenza viruses .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
AnticancerBreast Cancer (MCF-7 cells)IC50 = 10 nM
Prostate CancerIC50 = 15 nM
AntiviralInfluenza A VirusEC50 = 8.3 µM
Human CoronavirusEC50 = 45 µM

Case Study 1: Anticancer Efficacy

A study conducted on a series of azetidine derivatives demonstrated their efficacy against human breast cancer cell lines (MCF-7). The study revealed that compounds similar to this compound exhibited significant antiproliferative effects at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Properties

In another investigation, azetidine derivatives were tested for their antiviral efficacy against RNA viruses. One compound showed promising results with an EC50 value of 12 µM against influenza A virus H1N1. This suggests that modifications in the azetidine structure can enhance antiviral activity, warranting further exploration of the target compound.

Q & A

Q. How does prior patent art influence the design of novel derivatives to circumvent intellectual property?

  • Methodological Answer : Analyze granted patents (e.g., EP 2021/10600) to identify unprotected regions of chemical space. Introduce non-obvious substituents (e.g., spirocyclic amines) or modify the sulfonamide linker to a carbamate while retaining activity .

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